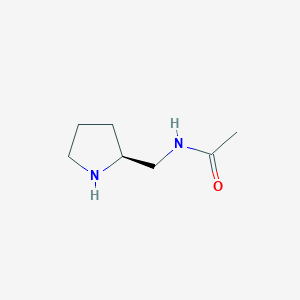

N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide

Description

Properties

IUPAC Name |

N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-5-7-3-2-4-8-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQWLGWRTGXOIE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the acetamide group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide serves as a valuable building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial in asymmetric synthesis.

Biology

This compound has been studied for its interactions with biological macromolecules, particularly its role in enzyme inhibition. Notably, it has been investigated as an inhibitor of acetylcholinesterase (AChE), which can enhance cholinergic signaling—a potential therapeutic avenue for treating Alzheimer's disease.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. Research indicates its potential in enhancing cognitive functions and its application as a precursor in synthesizing pharmaceutical compounds targeting various conditions, including neurodegenerative diseases.

Industry

The compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Study 1: Neuropharmacological Research

A study demonstrated that this compound selectively inhibits the dopamine transporter (DAT), enhancing dopaminergic signaling without significantly affecting serotonin transport. This specificity suggests potential benefits in treating mood disorders while minimizing side effects associated with traditional antidepressants.

Case Study 2: Anticancer Activity

Research assessing the compound's ability to induce apoptosis in HeLa cells showed a dose-dependent increase in cell death. The mechanism was attributed to mitochondrial dysfunction, highlighting the compound's potential as an anticancer agent by targeting cellular pathways involved in apoptosis.

Mechanism of Action

The mechanism of action of N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations:

- In contrast, the PEG-ylated derivative exhibits a higher PSA (121.6 Ų) due to its extended ether chains and nitro groups.

- Lipophilicity (logP): The thioxo- and phenyl-substituted analog shows higher logP (2.49), suggesting enhanced membrane permeability compared to the target compound (~1.2). The chloro-isopropyl derivative also has elevated logP (2.1), attributed to its hydrophobic substituents.

- Molecular Weight: The PEG-ylated compound exceeds typical drug-like molecular weight thresholds (>500 Da), limiting its bioavailability, whereas the target and benzyl-substituted analogs align with standard drug-like criteria.

Biological Activity

N-(S)-1-Pyrrolidin-2-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which contributes to its unique structural and functional properties. The presence of the acetamide moiety enhances its chemical reactivity and interaction with biological targets. Its chiral nature allows for distinct biological activities based on its stereochemistry.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been noted to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuromodulatory properties, potentially influencing neurotransmitter systems. Studies have shown that it can enhance dopamine and serotonin signaling, making it a candidate for treating psychiatric disorders such as depression and anxiety .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential, which is essential for cell survival . Its effectiveness in this regard is comparable to established chemotherapeutic agents, indicating potential for further development.

3. Enzyme Inhibition

This compound has been investigated as an enzyme inhibitor , particularly against acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-®-1-Pyrrolidin-2-ylmethyl-acetamide | Similar but distinct biological effects | Enantiomer with different stereochemistry |

| N-Methyl-2-pyrrolidone | Solvent; less biological activity | Different functional groups |

| Pyrrolidine | Parent compound; used in derivatives | Basic pyrrolidine structure |

Case Study 1: Neuropharmacological Research

A study focused on the effects of this compound on dopamine reuptake mechanisms showed that it selectively inhibits the dopamine transporter (DAT), enhancing dopaminergic signaling without significantly affecting serotonin transport . This specificity suggests a lower risk of side effects associated with broader-spectrum antidepressants.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's ability to induce apoptosis in HeLa cells. The results demonstrated a dose-dependent increase in cell death, attributed to mitochondrial dysfunction caused by the compound's action on cellular pathways involved in apoptosis .

Q & A

Q. What crystallographic approaches resolve disorder in the pyrrolidine ring of this compound during X-ray structure determination?

- Methodological Answer : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion. Use SHELXL’s PART instruction to model disorder. Refinement with anisotropic displacement parameters and Hirshfeld atom refinement (HAR) improves electron density maps. Validate with R/wR residuals (<5%) and check for twinning using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.